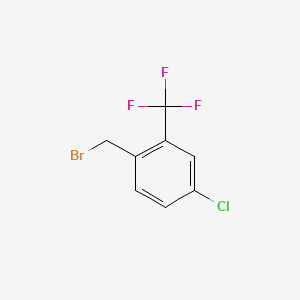

4-Chloro-2-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFCKOROEHFKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392995 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-75-9 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-2-(trifluoromethyl)benzyl bromide (CAS 886496-75-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)benzyl bromide, a key building block in synthetic and medicinal chemistry. This document consolidates available physicochemical data, experimental protocols, and potential applications to support research and development endeavors.

Physicochemical Properties

This compound is a solid organic compound valued in synthetic chemistry for the introduction of the 4-chloro-2-(trifluoromethyl)benzyl moiety.[1][2] The trifluoromethyl group, a bioisostere for chlorine, can enhance metabolic stability, binding selectivity, and lipophilicity of drug candidates.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 886496-75-9 | [4] |

| Molecular Formula | C₈H₅BrClF₃ | [4] |

| Molecular Weight | 273.48 g/mol | [4] |

| Physical Form | Solid | [1][2] |

| Predicted Boiling Point | 214.0 ± 35.0 °C | [1][5] |

| Predicted Density | 1.663 ± 0.06 g/cm³ | [1][5] |

| Solubility | Reported as difficult to mix with water.[1][2] Likely soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. | |

| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][6] |

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.0 ppm. The benzylic methylene protons (-CH₂Br) would likely be a singlet around 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic carbons would be observed between 120-140 ppm. The trifluoromethyl carbon would exhibit a quartet due to coupling with fluorine atoms. The benzylic carbon would be found in the range of 30-40 ppm. |

| Mass Spectrometry (EI) | The mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M+, M+2, M+4 peaks).[7] The molecular ion peak [M]⁺ would be observed at m/z 272/274/276. |

| Infrared (IR) Spectroscopy | Characteristic peaks would include C-H stretching of the aromatic ring and the methylene group, C=C stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Br and C-Cl stretching. |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Synthetic route to this compound.

Experimental Procedure (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4-chloro-2-(trifluoromethyl)toluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO, 0.02 equivalents) in a suitable solvent such as carbon tetrachloride.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Synthesis of Dithiocarbamates

This compound is a valuable reagent for the synthesis of various organic molecules, including dithiocarbamates, which are known for their diverse biological activities.[9] The synthesis involves the reaction of the benzyl bromide with a sodium salt of a N,N-disubstituted dithiocarbamic acid.

Experimental Workflow:

Caption: Workflow for the synthesis of dithiocarbamates.

Experimental Procedure:

-

Preparation of Dithiocarbamate Salt: In a flask, dissolve the desired secondary amine (1 equivalent) in a suitable solvent like ethanol. Cool the solution in an ice bath and add carbon disulfide (1 equivalent) dropwise, followed by an aqueous solution of sodium hydroxide (1 equivalent). Stir the mixture for 1-2 hours at room temperature to form the sodium N,N-disubstituted dithiocarbamate salt.

-

Reaction: To the freshly prepared dithiocarbamate salt solution, add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the desired dithiocarbamate.

Applications in Drug Discovery and Development

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[10] The 4-chloro-2-(trifluoromethyl)benzyl moiety can be introduced into various molecular scaffolds using this compound. While specific signaling pathways directly targeted by derivatives of this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the development of a wide range of potentially bioactive molecules.[3][11][12] Dithiocarbamates, which can be synthesized from this benzyl bromide, have shown a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[9]

Logical Relationship of Compound Utility:

Caption: Utility of the compound in medicinal chemistry.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] It is corrosive and can cause severe skin burns and eye damage.[13] It may also cause respiratory irritation.[13] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[13]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical. The experimental protocols provided are for illustrative purposes and should be adapted and optimized by qualified personnel.

References

- 1. This compound CAS#: 886496-75-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. canbipharm.com [canbipharm.com]

- 6. 261763-23-9 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. scispace.com [scispace.com]

- 13. CN103804258A - Synthesis process of dithiocarbamate - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzyl bromide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzyl bromide, a key intermediate in organic synthesis. The information is compiled from various chemical data sources to assist researchers and drug development professionals in its application.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with chloro, trifluoromethyl, and bromomethyl groups. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The logical relationship between the compound's name and its various identifiers is crucial for accurate documentation and research.

Caption: Logical workflow for the identification of this compound.

Physical and Chemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental settings. The data below has been aggregated from various suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrClF₃ | [1][2][3] |

| Molecular Weight | 273.48 g/mol | [2][3] |

| CAS Number | 886496-75-9 | [1][2] |

| Appearance | Solid | [4] |

| Boiling Point | 214.0 ± 35.0 °C (Predicted) | [4] |

| Density | 1.663 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.5200 | [4] |

| Solubility | Difficult to mix with water | [4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Experimental Protocols

Specific experimental protocols for determining the physical properties of this exact compound are not detailed in the cited literature. However, standard methodologies are employed for such characterizations.

General Protocol for Melting Point Determination: A small, dry sample of the crystalline solid is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

General Protocol for Boiling Point Determination: For a non-predicted boiling point, distillation is the standard method. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation while the liquid and vapor are in equilibrium.

General Protocol for Density Determination: The density of a solid can be determined using a pycnometer. The pycnometer is weighed empty, then with the sample, then with the sample and a liquid of known density in which the sample is insoluble. The volume of the sample is determined by the displacement of the liquid, and the density is calculated by dividing the mass of the sample by its volume.

Synthesis and Purification Workflow

This compound is typically used as a reactant or intermediate. Its synthesis from a corresponding benzyl alcohol and subsequent purification is a common laboratory procedure. The following diagram illustrates a general workflow for such a process.

Caption: A general experimental workflow for the synthesis and purification of benzyl bromides.

Safety and Handling

According to safety data sheets, this compound is a hazardous substance that requires careful handling.

-

Hazard Statements: Causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements: Do not breathe fumes, mist, or vapors (P260).[1] Wear protective gloves, clothing, eye, and face protection (P280).[1] Use only outdoors or in a well-ventilated area (P271).[1]

-

First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[1] If swallowed, rinse mouth but do not induce vomiting and get immediate medical advice.[1]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container under an inert gas like Argon.[5] It is also noted to be light and moisture sensitive.[5]

-

Fire Fighting: In case of fire, hazardous decomposition products can be released, including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[5]

References

An In-depth Technical Guide to 1-Bromo-2-chloro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-bromo-2-chloro-4-(trifluoromethyl)benzene, a key intermediate in the development of novel therapeutics, particularly selective inhibitors of the NaV1.7 sodium channel for the treatment of chronic pain.

Molecular Structure and Properties

1-Bromo-2-chloro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃. Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group.

Table 1: Physicochemical Properties of 1-Bromo-2-chloro-4-(trifluoromethyl)benzene

| Property | Value |

| IUPAC Name | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene |

| CAS Number | 402-04-0 |

| Molecular Formula | C₇H₃BrClF₃ |

| Molecular Weight | 259.45 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Melting Point | -25.0 to -22.8 °C[1] |

| Boiling Point | 193-194 °C at 740 Torr[1] |

| Density | 1.717 g/cm³ (predicted)[1] |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Spectroscopic Data

The structural characterization of 1-bromo-2-chloro-4-(trifluoromethyl)benzene is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-C stretching within the ring, and strong absorptions corresponding to the C-Br, C-Cl, and C-F bonds.

Experimental Protocols

Synthesis of 1-Bromo-2-chloro-4-(trifluoromethyl)benzene

A plausible synthetic route to 1-bromo-2-chloro-4-(trifluoromethyl)benzene involves the Sandmeyer reaction starting from a suitably substituted aniline.

Materials:

-

2-Amino-5-chlorobenzotrifluoride

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chlorobenzotrifluoride in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. An effervescence of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-4-(trifluoromethyl)benzene as a colorless to light yellow liquid.

Application in Drug Development: Targeting the NaV1.7 Signaling Pathway for Pain Management

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[2][3][4][5] It is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[2][5] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.[4]

1-Bromo-2-chloro-4-(trifluoromethyl)benzene serves as a critical building block in the synthesis of potent and selective NaV1.7 inhibitors.[1] Its unique substitution pattern allows for its incorporation into more complex molecules designed to interact with specific residues within the NaV1.7 channel, thereby blocking the influx of sodium ions and dampening the pain signal.

Logical Flow of NaV1.7 Inhibition in Pain Pathway

References

- 1. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE CAS#: 402-04-0 [m.chemicalbook.com]

- 2. physoc.org [physoc.org]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a reactive bromomethyl group, a chloro substituent, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of these distinct functional groups allows for selective and sequential chemical transformations, providing a strategic advantage in the design and development of novel bioactive molecules. This technical guide provides a comprehensive overview of the known properties, synthetic considerations, and key applications of this important chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 886496-75-9 | [1] |

| Molecular Formula | C₈H₅BrClF₃ | [1][2] |

| Molecular Weight | 273.48 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥95% | [2] |

Spectroscopic Data

While specific spectroscopic data for 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is not available in the reviewed literature, data for closely related compounds can provide valuable insights for characterization.

Reference Spectroscopic Data for Similar Compounds:

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) | IR Spectrum (cm⁻¹) |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H), 4.49 (s, 2H) | 132.1, 129.7, 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), 123.9 (q, J = 273.1 Hz), 32.2 | 238 (M+), 159, 109 | Not specified |

| 1-Chloro-2-(trifluoromethyl)benzene | 7.69 (d, J = 8.0 Hz, 1H), 7.57–7.47 (m, 2H), 7.38–7.32 (m, 1H) | Not specified | 180 (M+) | Not specified |

This data is provided for reference and is not the experimental data for 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene.[3][4]

Synthesis and Reactivity

The synthesis of 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene typically involves the bromination of the corresponding methyl-substituted benzene derivative. A general approach would be the radical bromination of 1-chloro-4-methyl-3-(trifluoromethyl)benzene.

General Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Radical Bromination

While a specific protocol for the synthesis of 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene was not found, a general procedure for the radical bromination of a benzylic methyl group is as follows. This is a representative protocol and would require optimization for the specific substrate.

Materials:

-

1-Chloro-4-methyl-3-(trifluoromethyl)benzene (starting material)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add the starting material, 1-chloro-4-methyl-3-(trifluoromethyl)benzene, and the solvent (e.g., CCl₄).

-

Add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (e.g., AIBN or BPO) to the flask.

-

The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.

-

The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield the desired 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene.

Reactivity and Applications in Drug Development

The utility of 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene as a synthetic intermediate stems from the differential reactivity of its functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the substituted benzyl moiety into various molecules. The aryl chloride is less reactive towards nucleophilic substitution but can participate in cross-coupling reactions. The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can impart desirable properties such as metabolic stability and increased lipophilicity to the final products.

Caption: Reactivity and main applications of the title compound.

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The ability to introduce the 4-chloro-2-(trifluoromethyl)benzyl moiety is particularly useful in drug discovery for several reasons:

-

Modulation of Physicochemical Properties: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability.

-

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug candidate.

-

Binding Interactions: The trifluoromethyl group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, which can enhance the binding affinity of a ligand to its biological target.

Safety and Handling

1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute toxicant if swallowed and may cause skin irritation and serious eye irritation.

Hazard and Precautionary Statements:

| GHS Classification | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Chronic Aquatic Toxicity (Category 4) | H413: May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |

This information is based on available safety data sheets and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a range of chemical transformations, making it a key building block in the development of new pharmaceuticals and agrochemicals. While detailed experimental protocols for its synthesis and specific spectral data are not widely published, its properties and reactivity can be inferred from related compounds. Researchers and drug development professionals can leverage the unique characteristics of this molecule to design and synthesize novel compounds with improved biological activity and pharmacokinetic profiles. As with all reactive chemical intermediates, proper safety precautions are paramount when handling this compound.

References

In-depth Technical Guide: 4-Chloro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 4-Chloro-2-(trifluoromethyl)benzyl bromide. Despite a comprehensive search for quantitative solubility data, specific experimental values in various solvents were not available in the public domain at the time of this report. The following sections detail the known physical and chemical characteristics of this compound.

Physicochemical Properties

While specific solubility data is not available, a collection of general physical and chemical properties has been compiled from various sources. These properties are essential for handling, storage, and theoretical modeling of the compound.

| Property | Value | Source |

| Molecular Formula | C8H5BrClF3 | [1] |

| Molecular Weight | 273.48 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point (Predicted) | 214.0 ± 35.0 °C | [2] |

| Density (Predicted) | 1.663 ± 0.06 g/cm³ | [2] |

| Refractive Index (Predicted) | 1.5200 | [2] |

| SMILES String | ClC1=CC(C(F)(F)F)=C(CBr)C=C1 | |

| InChI Key | LFFCKOROEHFKQA-UHFFFAOYSA-N |

Experimental Protocols

A thorough literature search did not yield specific, detailed experimental protocols for determining the solubility of this compound. General methods for solubility assessment, such as the shake-flask method or potentiometric titration, would be applicable but have not been published specifically for this compound.

Logical Relationships of Physicochemical Properties

The following diagram illustrates the relationship between the fundamental properties of this compound and their influence on its predicted characteristics.

Disclaimer: The boiling point, density, and refractive index are predicted values and have not been experimentally verified in the available literature. Further experimental investigation is required to determine the precise solubility of this compound in various solvents.

References

Spectroscopic Data for 4-Chloro-2-(trifluoromethyl)benzyl bromide: An In-depth Technical Guide

A comprehensive search for spectroscopic data for 4-Chloro-2-(trifluoromethyl)benzyl bromide (CAS RN: 886496-75-9) has revealed a significant lack of publicly available experimental data. While the compound is listed by several chemical suppliers, the detailed spectroscopic characterization required for an in-depth technical guide, including NMR, IR, and mass spectrometry data, is not available in scientific literature or public databases.

Major suppliers of this chemical, such as Sigma-Aldrich, explicitly state that they do not collect or provide analytical data for this specific product.[1] This indicates that the compound is likely available for research purposes, but its detailed spectroscopic properties have not been published or widely disseminated.

Due to the absence of this foundational data, it is not possible to fulfill the core requirements of this request, which include the presentation of quantitative data in structured tables, detailed experimental protocols for its acquisition, and the visualization of related workflows.

To provide some context for researchers interested in this or structurally similar molecules, this guide will present spectroscopic data for a related, well-characterized compound, 4-(Trifluoromethyl)benzyl bromide . It is crucial to note that the following data does not pertain to this compound.

Spectroscopic Data for the Analogue: 4-(Trifluoromethyl)benzyl bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-(Trifluoromethyl)benzyl bromide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.63 | d | 8.2 | 2H | Ar-H |

| 7.48 | d | 8.2 | 2H | Ar-H |

| 4.49 | s | - | 2H | -CH₂Br |

Table 2: ¹³C NMR Spectroscopic Data for 4-(Trifluoromethyl)benzyl bromide

| Chemical Shift (δ) ppm | Assignment |

| 141.9 | Ar-C -CH₂Br |

| 130.9 (q, J = 32.4 Hz) | Ar-C -CF₃ |

| 129.5 | Ar-C H |

| 125.8 (q, J = 3.8 Hz) | Ar-C H |

| 124.0 (q, J = 272.0 Hz) | -C F₃ |

| 32.0 | -C H₂Br |

Infrared (IR) Spectroscopy

A study on the vibrational characteristics of 4-(trifluoromethyl)benzyl bromide has been reported, providing both experimental and theoretical vibrational data. Key absorptions would be expected for C-H stretching of the aromatic ring and the benzylic methylene group, C=C stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum of a brominated compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 4-(Trifluoromethyl)benzyl bromide (C₈H₆BrF₃), the expected molecular weight is approximately 239.03 g/mol .

Experimental Protocols

While specific protocols for the synthesis and spectroscopic analysis of this compound are not available, a general procedure for the synthesis of similar benzyl bromides from the corresponding benzyl alcohols can be described.

General Protocol for Bromination of Benzyl Alcohols:

-

To a stirred solution of the corresponding benzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (0.33 to 0.5 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for a period of 1-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl bromide, which can be further purified by column chromatography or distillation.

Spectroscopic Analysis:

-

NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.

-

Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), on a mass spectrometer.

Synthesis and Characterization Workflow

The logical flow for the synthesis and subsequent characterization of a compound like this compound would involve the synthesis of a suitable precursor, followed by the key transformation and purification, and finally, structural confirmation using a suite of spectroscopic techniques.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Discovery and Enduring Utility of Substituted Benzyl Bromides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl bromides are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Their discovery and the development of efficient synthetic methodologies have been pivotal in advancing chemical science. This in-depth technical guide explores the history, core synthetic principles, and practical applications of these essential building blocks, providing detailed experimental protocols and quantitative data to support researchers in their work.

A Historical Perspective: From Early Observations to the Wohl-Ziegler Reaction

The journey to understanding and controlling the synthesis of substituted benzyl bromides is rooted in early explorations of benzylic reactivity. The breakthrough came with the advent of free-radical chemistry and the development of selective bromination methods.

A pivotal moment in this history was the work of Alfred Wohl, who in 1919 reported the use of N-bromoacetamide for the allylic bromination of olefins.[1][2] This laid the groundwork for a more general and highly influential reaction. Building upon this, in 1942, Karl Ziegler significantly advanced the field by demonstrating the utility of N-bromosuccinimide (NBS) as a convenient and selective reagent for both allylic and benzylic bromination.[1][2] This method, now famously known as the Wohl-Ziegler reaction , remains a fundamental tool in organic synthesis for the selective introduction of a bromine atom at the benzylic position.[3][4]

The significance of the Wohl-Ziegler reaction lies in its ability to selectively brominate the benzylic carbon of a substituted toluene without affecting the aromatic ring, a challenge with elemental bromine under ionic conditions. The reaction proceeds via a free-radical chain mechanism, where a radical initiator, such as light or a chemical initiator like azobisisobutyronitrile (AIBN), generates a bromine radical. This radical then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical, which subsequently reacts with a bromine source to yield the desired benzyl bromide.[5]

Core Synthetic Methodologies

The Wohl-Ziegler reaction is the most prominent method for the synthesis of substituted benzyl bromides. However, other methods have also been developed and are employed depending on the specific substrate and desired outcome.

The Wohl-Ziegler Reaction

This reaction is the workhorse for benzylic bromination. The general procedure involves reacting a substituted toluene with N-bromosuccinimide (NBS) in a non-polar solvent, typically carbon tetrachloride (CCl₄), in the presence of a radical initiator.[6] Due to the toxicity of CCl₄, alternative solvents such as acetonitrile or cyclohexane are now more commonly used.[3]

Mechanism of the Wohl-Ziegler Reaction:

The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then react with trace amounts of HBr present to generate bromine radicals (Br•). The propagation steps involve the abstraction of a benzylic hydrogen by the bromine radical to form a resonance-stabilized benzylic radical, which then reacts with molecular bromine (Br₂) to give the product and regenerate a bromine radical. The Br₂ is generated in situ from the reaction of NBS with HBr.

// Nodes Initiator [label="Radical Initiator (AIBN or hv)"]; Radical [label="Initiator Radical (R•)"]; NBS [label="N-Bromosuccinimide (NBS)"]; HBr [label="HBr (trace)"]; Br_Radical [label="Bromine Radical (Br•)"]; Toluene [label="Substituted Toluene (Ar-CH3)"]; Benzyl_Radical [label="Benzylic Radical (Ar-CH2•)"]; Br2 [label="Bromine (Br2)"]; Product [label="Substituted Benzyl Bromide (Ar-CH2Br)"]; Succinimide [label="Succinimide"];

// Edges Initiator -> Radical [label="Initiation"]; Radical -> HBr [style=invis]; HBr -> Br_Radical [label="generates"]; NBS -> Br2 [label="reacts with HBr to form"]; Br_Radical -> Toluene [label="Propagation"]; Toluene -> Benzyl_Radical [label="H abstraction"]; Benzyl_Radical -> Br2 [label="Propagation"]; Br2 -> Product; Br2 -> Br_Radical [label="regenerates"]; NBS -> Succinimide [style=dashed, color="#34A853"]; HBr -> Succinimide [style=invis]; Product [shape=ellipse, fillcolor="#FBBC05"];

// Invisible edges for layout {rank=same; Initiator; NBS;} {rank=same; Radical; HBr;} {rank=same; Br_Radical; Toluene;} {rank=same; Benzyl_Radical; Br2;} {rank=same; Product; Succinimide;} } .dot Caption: The free-radical chain mechanism of the Wohl-Ziegler reaction.

Other Bromination Methods

While the Wohl-Ziegler reaction is prevalent, other methods for synthesizing substituted benzyl bromides exist:

-

Direct Bromination: In some cases, direct bromination of the benzylic position can be achieved using elemental bromine under UV irradiation.[7]

-

From Benzyl Alcohols: Substituted benzyl alcohols can be converted to the corresponding bromides using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[8]

Quantitative Data on Substituted Benzyl Bromides

The reactivity and properties of substituted benzyl bromides are significantly influenced by the nature and position of the substituents on the aromatic ring.

Physical Properties

The physical state, melting point, and boiling point of substituted benzyl bromides vary widely depending on their molecular weight and the nature of the substituent.

| Compound | Substituent | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Benzyl bromide | H | 100-39-0 | C₇H₇Br | -3 to -1[9] | 198-199[9] |

| 2-Methylbenzyl bromide | 2-CH₃ | 89-92-9 | C₈H₉Br | 29-31 | 216-218 |

| 3-Methylbenzyl bromide | 3-CH₃ | 620-13-3 | C₈H₉Br | - | 215-216 |

| 4-Methylbenzyl bromide | 4-CH₃ | 104-81-4 | C₈H₉Br | 30-32 | 220-222 |

| 4-Nitrobenzyl bromide | 4-NO₂ | 100-11-8 | C₇H₆BrNO₂ | 98-100 | - |

| 4-Methoxybenzyl bromide | 4-OCH₃ | 2417-72-3 | C₈H₉BrO | 9-11 | 235-237 |

| 4-Bromobenzyl bromide | 4-Br | 589-15-1 | C₇H₆Br₂ | 60-62 | 245 |

| 4-(Trifluoromethyl)benzyl bromide | 4-CF₃ | 402-49-3 | C₈H₆BrF₃ | 31-34 | 203-204 |

| 4-tert-Butylbenzyl bromide | 4-tBu | 18880-00-7 | C₁₁H₁₅Br | 15-17 | 115-117 (5 mmHg) |

Data compiled from various chemical supplier catalogs and online databases.

Reaction Yields in Wohl-Ziegler Bromination

The efficiency of the Wohl-Ziegler bromination is dependent on the electronic nature of the substituent on the aromatic ring. Electron-donating groups can sometimes lead to side reactions, while strongly electron-withdrawing groups can decrease the reaction rate.

| Substituted Toluene | Brominating Agent | Initiator | Solvent | Yield (%) | Reference |

| Toluene | NBS | AIBN | CCl₄ | 64 | Organic Syntheses |

| o-Xylene | NBS | Benzoyl Peroxide | CCl₄ | 49-53 | [1] |

| p-Xylene | NBS | Benzoyl Peroxide | CCl₄ | 70 | Organic Syntheses |

| 4-Nitrotoluene | NBS | Benzoyl Peroxide | CCl₄ | 59-66 | [10] |

| 4-tert-Butyltoluene | NBS | Benzoyl Peroxide | CCl₄ | 80-90 | [10] |

| 4-Methylanisole | NBS | AIBN | CCl₄ | 47 | - |

| 4-Fluorotoluene | NBS | AIBN | CCl₄ | 75 | - |

Yields are for the monobrominated product and can vary based on reaction conditions.

Detailed Experimental Protocols

The following are detailed procedures for the synthesis of representative substituted benzyl bromides.

Protocol 1: Synthesis of o-Xylyl Bromide (α-Bromo-o-xylene)[1]

Materials:

-

o-Xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylene (1 equivalent) in CCl₄.

-

Add NBS (1 equivalent) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

-

Continue refluxing until all the dense NBS has been converted to the less dense succinimide, which will float on top of the solvent. This typically takes 1-3 hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude o-xylyl bromide by vacuum distillation.

Protocol 2: Synthesis of 4-tert-Butylbenzyl Bromide[10]

Materials:

-

4-tert-Butyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Dissolve 4-tert-butyltoluene (0.10 mol) in carbon tetrachloride.

-

Add N-bromosuccinimide (0.10 mol) and benzoyl peroxide (200 mg).

-

Reflux the reaction mixture for 2 hours.

-

After cooling to room temperature, filter the insoluble succinimide and wash the filtrate with carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in hexane and dry with magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield 4-tert-butylbenzyl bromide.[10]

Advanced Applications and Modern Synthetic Approaches

Substituted benzyl bromides are indispensable in a multitude of synthetic transformations. They are frequently used to introduce the benzyl protecting group for alcohols, phenols, and carboxylic acids.[8][11] Furthermore, they serve as key precursors for the synthesis of a wide range of compounds through nucleophilic substitution reactions.

Continuous Flow Synthesis

In recent years, continuous flow chemistry has emerged as a powerful tool for the synthesis of benzyl bromides, offering improved safety, scalability, and efficiency.[3][5] Photochemical flow reactors, in particular, have been successfully employed for benzylic brominations.

// Nodes Reagent_A [label="{ Substituted Toluene | in Acetonitrile}"]; Reagent_B [label="{ N-Bromosuccinimide (NBS) | in Acetonitrile}"]; Pump_A [label="Syringe Pump A", shape=cylinder, fillcolor="#EA4335"]; Pump_B [label="Syringe Pump B", shape=cylinder, fillcolor="#EA4335"]; Mixing_Tee [label="T-Mixer", shape=point, width=0.1, height=0.1]; Photoreactor [label="Photochemical Flow Reactor (PFA Tubing coiled around UV/Vis Lamp)", shape=box3d, fillcolor="#FBBC05"]; Quench [label="{ Quenching Solution | (e.g., Na₂S₂O₃ aq.)}"]; Pump_C [label="Syringe Pump C", shape=cylinder, fillcolor="#EA4335"]; Mixing_Tee2 [label="T-Mixer", shape=point, width=0.1, height=0.1]; Collection [label="Product Collection", shape=cylinder, fillcolor="#34A853"]; Workup [label="Work-up & Purification"];

// Edges Reagent_A -> Pump_A; Reagent_B -> Pump_B; Pump_A -> Mixing_Tee; Pump_B -> Mixing_Tee; Mixing_Tee -> Photoreactor [label="Reaction Mixture"]; Photoreactor -> Mixing_Tee2 [label="Crude Product Stream"]; Quench -> Pump_C; Pump_C -> Mixing_Tee2; Mixing_Tee2 -> Collection [label="Quenched Reaction Mixture"]; Collection -> Workup;

// Invisible edges for layout {rank=same; Reagent_A; Reagent_B; Quench;} {rank=same; Pump_A; Pump_B; Pump_C;} {rank=same; Mixing_Tee; Mixing_Tee2;} } .dot Caption: A generalized experimental workflow for continuous flow benzylic bromination.

This approach often utilizes a simple setup where solutions of the substrate and NBS are pumped through a transparent tubing reactor that is irradiated by a light source (e.g., a compact fluorescent lamp or LEDs).[3] This method allows for precise control over reaction parameters such as residence time and temperature, leading to higher yields and selectivity.

Conclusion

The discovery and development of synthetic routes to substituted benzyl bromides, particularly the Wohl-Ziegler reaction, have had a profound impact on organic chemistry. These versatile intermediates continue to be of high importance in academic research and industrial applications, especially in the field of drug development. The ongoing evolution of synthetic methodologies, such as the adoption of continuous flow technologies, promises to further enhance the efficiency, safety, and sustainability of their production, ensuring their continued relevance for years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. newera-spectro.com [newera-spectro.com]

- 8. CN105315127A - 4-tert-butylbenzyl bromide preparing method - Google Patents [patents.google.com]

- 9. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]

- 10. 4-tert-Butylbenzyl bromide | 18880-00-7 [chemicalbook.com]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

A Technical Guide to the Key Chemical Characteristics of Trifluoromethylated Benzyl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated benzyl halides are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the benzyl halide framework imparts unique physicochemical properties that can profoundly influence molecular interactions, reactivity, and biological activity. This guide provides an in-depth technical overview of the core chemical characteristics of these valuable synthetic intermediates.

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic properties of the aromatic ring and the benzylic carbon, thereby influencing the reactivity of the benzylic halide. These compounds are versatile building blocks in the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity.

Physicochemical Properties

The position of the trifluoromethyl group (ortho, meta, or para) on the benzene ring, as well as the nature of the halogen (chlorine or bromine), influences the physical properties of these compounds. The following tables summarize key physicochemical data for various trifluoromethylated benzyl halides.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Trifluoromethylated Benzyl Chlorides | |||||||

| 2-(Trifluoromethyl)benzyl chloride | 707-72-2 | C8H6ClF3 | 194.58 | - | 71/11.3[1] | 1.43[1] | - |

| 3-(Trifluoromethyl)benzyl chloride | 705-29-3 | C8H6ClF3 | 194.58 | - | 70/12[2] | 1.254[3] | 1.464[3] |

| 4-(Trifluoromethyl)benzyl chloride | 939-99-1 | C8H6ClF3 | 194.58 | 19[4] | 68/12[5][6] | 1.315[5] | 1.464[5] |

| 3,5-Bis(trifluoromethyl)benzyl chloride | 32247-96-4 | C9H5ClF6 | 262.58 | - | - | - | - |

| Trifluoromethylated Benzyl Bromides | |||||||

| 2-(Trifluoromethyl)benzyl bromide | 395-44-8 | C8H6BrF3 | 239.03 | 34-35 | 72/7.5[7] | 1.571[7][8] | 1.494[7] |

| 3-(Trifluoromethyl)benzyl bromide | 402-23-3 | C8H6BrF3 | 239.03 | - | 69/4[9] | 1.565[9][10] | 1.492[9] |

| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | C8H6BrF3 | 239.03 | 29-33[11] | 65-69/5[11] | 1.546[11] | 1.484[11] |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | C9H5BrF6 | 307.03 | - | - | - | - |

Spectroscopic Data

The spectroscopic signatures of trifluoromethylated benzyl halides are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The benzylic protons (Ar-CH₂-X) typically appear as a singlet in the range of δ 4.5-4.8 ppm. The exact chemical shift is influenced by the halogen and the position of the -CF₃ group. The aromatic protons exhibit complex splitting patterns in the aromatic region (δ 7.2-7.8 ppm), with chemical shifts influenced by the electron-withdrawing -CF₃ group.

¹³C NMR: The benzylic carbon (Ar-CH₂-X) signal is observed around δ 45-50 ppm. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The trifluoromethyl group gives a singlet in the ¹⁹F NMR spectrum, typically around δ -62 to -64 ppm relative to CFCl₃.

Note: Specific spectral data can be found in various databases and literature, for example, for p-Trifluoromethylbenzyl chloride.[12]

Infrared (IR) Spectroscopy

The IR spectra of trifluoromethylated benzyl halides show characteristic absorption bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, CH₂): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1450 cm⁻¹

-

C-F stretching (strong): Multiple strong bands in the region of ~1350-1100 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Chemical Reactivity and Reaction Mechanisms

Trifluoromethylated benzyl halides are reactive electrophiles that readily participate in nucleophilic substitution reactions. The reaction mechanism, either Sₙ1 or Sₙ2, is highly dependent on the substitution pattern of the aromatic ring, the nature of the nucleophile, the leaving group, and the solvent.

The strong electron-withdrawing trifluoromethyl group destabilizes the formation of a benzylic carbocation, which is the intermediate in an Sₙ1 reaction. Therefore, trifluoromethylated benzyl halides, particularly those with meta- and para-CF₃ groups, tend to favor the Sₙ2 pathway. However, the reaction mechanism can shift towards Sₙ1 for substrates with electron-donating groups on the ring or under solvolytic conditions.

Sₙ2 Reaction Pathway

Caption: Sₙ2 mechanism for nucleophilic substitution on a trifluoromethylated benzyl halide.

Sₙ1 Reaction Pathway

Caption: Sₙ1 mechanism involving a carbocation intermediate.

Hammett Plot and Mechanistic Crossover

A Hammett plot for the solvolysis of substituted benzyl halides can reveal the electronic effects of substituents on the reaction rate. For the solvolysis of benzyl chlorides, a curved Hammett plot is often observed.[13] This curvature indicates a change in the reaction mechanism from Sₙ1 for substrates with electron-donating groups (which stabilize the carbocation intermediate) to Sₙ2 for substrates with electron-withdrawing groups like -CF₃ (which destabilize the carbocation).[14]

Caption: A representative curved Hammett plot illustrating the mechanistic shift in benzyl halide solvolysis.

Bond Dissociation Energies

The benzylic C-X bond dissociation enthalpy (BDE) is a critical parameter influencing the reactivity of these halides, particularly in radical reactions. Studies on substituted benzyl bromides have suggested that there is no significant substituent effect on the C-Br bond dissociation enthalpy in the gas phase. For unsubstituted benzyl bromide, the C-Br BDE is approximately 255 ± 4 kJ mol⁻¹.

Experimental Protocols

General Synthesis of Trifluoromethylated Benzyl Halides from Benzyl Alcohols

This protocol describes a general method for the conversion of a trifluoromethylated benzyl alcohol to the corresponding benzyl halide.

Synthesis of 2-(Trifluoromethyl)benzyl bromide [8]

-

A solution of phosphorus tribromide (30 ml) in absolute toluene (60 ml) is added dropwise at 20-30 °C to a solution of 2-(trifluoromethyl)benzyl alcohol (14 g) in absolute toluene (80 ml).

-

The reaction mixture is then stirred at room temperature for 2 hours.

-

The toluene is distilled off under reduced pressure.

-

The residue is dissolved in methylene chloride and treated with water.

-

The mixture is adjusted to a pH of 8.0 with potassium hydrogen carbonate.

-

The aqueous phase is extracted three times with methylene chloride.

-

The combined organic phases are washed twice with water and once with saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 2-(trifluoromethyl)benzyl bromide.

Synthesis of 4-(Trifluoromethoxy)benzyl bromide [15]

-

To a solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C, phosphorus tribromide (0.5 mL) is slowly added dropwise with stirring.

-

The reaction mixture is stirred for 30 minutes.

-

After completion of the reaction (monitored by TLC), the mixture is poured into an ice-water mixture and stirred for 1-2 hours.

-

The aqueous phase is extracted with diethyl ether.

-

The combined organic layers are washed with sodium bicarbonate solution, water, and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the product.

Conclusion

Trifluoromethylated benzyl halides are indispensable reagents in modern organic synthesis, offering a gateway to a diverse range of complex molecules with applications in drug discovery and materials science. Their unique chemical characteristics, driven by the potent electron-withdrawing nature of the trifluoromethyl group, dictate their reactivity and provide chemists with a powerful tool for molecular design. A thorough understanding of their physicochemical properties, spectroscopic data, and reaction mechanisms is paramount for their effective utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(三氟甲基)氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(三氟甲基)苄基氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Trifluoromethylbenzyl chloride | 939-99-1 [chemicalbook.com]

- 7. 2-(トリフルオロメチル)ベンジルブロミド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(Trifluoromethyl)benzyl bromide | 395-44-8 [chemicalbook.com]

- 9. 3-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. 4-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. p-Trifluoromethylbenzyl chloride | C8H6ClF3 | CID 123096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.viu.ca [web.viu.ca]

- 15. guidechem.com [guidechem.com]

Technical Safety Profile: 4-Chloro-2-(trifluoromethyl)benzyl bromide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-Chloro-2-(trifluoromethyl)benzyl bromide (CAS No. 886496-75-9). The information is compiled and presented to meet the needs of professionals in research and development who may handle this compound. This document summarizes key data from Safety Data Sheets (SDS), outlines the criteria for its hazard classifications, and details the standardized experimental protocols used to determine such hazards.

Chemical Identity and Physical Properties

This compound is a substituted aromatic halide used as a laboratory chemical and in the manufacture of other substances.[1] Its molecular structure and properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | SynQuest Labs[1] |

| Synonyms | 1-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | SynQuest Labs[1] |

| CAS Number | 886496-75-9 | SynQuest Labs[1] |

| Molecular Formula | C₈H₅BrClF₃ | SynQuest Labs[1] |

| Molecular Weight | 273.48 g/mol | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Boiling Point | 214.0 ± 35.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.663 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[3] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its corrosive and irritant effects on skin, eyes, and the respiratory tract.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger | GHS05 (Corrosion) |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | GHS05 (Corrosion) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Source: SynQuest Labs SDS[1]

The classification of this substance necessitates strict adherence to safety protocols to prevent exposure. The logical flow of hazard identification and communication is crucial for laboratory safety.

Toxicological Profile and Experimental Methodologies

While specific toxicological studies (e.g., LD50 values) for this compound are not publicly available, its GHS classification is based on standardized methodologies.[4] The following sections describe the likely experimental protocols used to determine its primary hazards.

Skin Corrosion - Category 1B

The classification "Causes severe skin burns" (H314, Category 1B) indicates that the substance produces irreversible skin damage.[1][4] This is determined by assessing the time it takes for the chemical to cause visible necrosis through the epidermis into the dermis.[5][6][7]

Likely Methodology: OECD Test Guideline 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test

This in vitro method is a validated alternative to animal testing and is used to classify corrosive substances.[5][6][8]

-

Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[8][9] Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cell layers. The degree of cell death is correlated with the severity of skin corrosion.[5][9]

-

Procedure:

-

Application: A sufficient amount of the test substance (e.g., 30 mg/cm²) is applied uniformly to the surface of at least two RhE tissue replicates.[5]

-

Exposure: Tissues are exposed to the chemical for specific time points. For sub-categorization into 1B, exposure times are typically greater than 3 minutes and up to 1 hour.[7][10]

-

Viability Assessment: After exposure, the tissues are rinsed and incubated with the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT into a blue formazan salt.[5]

-

Measurement: The formazan is extracted with a solvent (e.g., isopropanol), and its concentration is measured via optical density (OD) at 570 nm.[5]

-

-

Classification Criteria (Category 1B): A substance is classified as Skin Corrosive 1B if it causes a corrosive response following exposure for a period greater than 3 minutes and up to 1 hour.[7] In the OECD TG 431 assay, this correlates to specific thresholds of reduced cell viability at these time points.

Serious Eye Damage - Category 1

The classification "Causes serious eye damage" (H318, Category 1) signifies the production of tissue damage or serious physical decay of vision that is not fully reversible within 21 days.[2][11][12]

Likely Methodology: OECD Test Guideline 437 - Bovine Corneal Opacity and Permeability (BCOP) Test Method

The BCOP assay is an in vitro method that models the effects of chemicals on the cornea, a key driver for eye damage classification.[13][14][15]

-

Principle: The test uses living bovine corneal tissue, obtained as a by-product from abattoirs.[16] It quantitatively measures two key indicators of corneal damage: opacity (protein denaturation) and permeability (loss of barrier function).[15][16] These values are combined to derive an In Vitro Irritancy Score (IVIS) that predicts the level of eye damage.[15]

-

Procedure:

-

Tissue Preparation: Corneas are excised from fresh bovine eyes and mounted in specialized holders.

-

Application: The test chemical is applied to the outer epithelial surface of the cornea for a defined exposure period.

-

Opacity Measurement: Corneal opacity (light scattering) is measured using an opacitometer before and after exposure.

-

Permeability Measurement: After the opacity reading, the permeability of the cornea is assessed by applying sodium fluorescein dye to the outer surface and measuring the amount that passes through to the endothelial side with a spectrophotometer.

-

-

Classification Criteria (Category 1): A chemical is identified as causing serious eye damage (UN GHS Category 1) if its calculated IVIS exceeds a validated threshold.[17] This score indicates that the substance is likely to cause irreversible effects in a living eye.

Respiratory Irritation - STOT SE Category 3

The classification "May cause respiratory irritation" (H335, STOT SE 3) applies to substances that cause transient, irritant effects in the respiratory tract following a single exposure.[1][18][19] These effects are reversible and impair function with symptoms like coughing, pain, and breathing difficulties.[20]

Likely Methodology: OECD Test Guideline 403 - Acute Inhalation Toxicity

This guideline provides a method for assessing health hazards from short-term inhalation exposure to a chemical.[1] While primarily designed to determine lethal concentrations (LC50), the detailed clinical observations it requires are used to identify non-lethal effects like respiratory tract irritation.[21][22]

-

Principle: Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow chamber for a set period (usually 4 hours).[21] The study evaluates both local effects on the respiratory tract and systemic toxicity.[21]

-

Procedure:

-

Exposure: Groups of animals (e.g., 5 males and 5 females per group) are exposed to a precisely controlled concentration of the test substance for 4 hours.

-

Observation: Animals are observed for at least 14 days for clinical signs of toxicity, including labored breathing, gasping, nasal discharge, and other indicators of respiratory distress.[21][22] Body weight is also monitored.

-

Pathology: At the end of the observation period, a gross necropsy is performed on all animals to identify any tissue abnormalities, with particular attention to the respiratory tract.

-

-

Classification Criteria (STOT SE Category 3): Classification is primarily based on human data when available.[20] In its absence, animal data showing clear signs of respiratory irritation (e.g., altered breathing patterns, inflammation in necropsy) that are reversible and consistent with human experience would support this classification.[19]

Handling, Safety, and Emergency Procedures

Given its hazardous properties, strict safety measures are mandatory when handling this compound.

Exposure Controls and Personal Protection

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles and a face shield.[1]

-

Hand Protection: Wear protective gloves (impermeable).[5]

-

Skin and Body Protection: Wear protective clothing and safety shoes.[1]

-

Respiratory Protection: Do not breathe fumes, mist, or vapors. If ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be required.[1]

-

First Aid and Emergency Response

Immediate action is critical in the event of exposure. The following decision-making process should be followed.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Specific Hazards: Thermal decomposition can generate toxic and corrosive gases, including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[1] Containers may explode if heated under confinement.[1]

-

Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Stability and Reactivity

-

Stability: The product is stable under normal handling and storage conditions.[1]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[1]

-

Incompatible Materials: Avoid strong bases and strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under normal use, hazardous decomposition products are not expected. In case of fire, toxic fumes are generated.[1]

Conclusion

This compound is a corrosive and irritant compound that demands careful handling and the consistent use of appropriate personal protective equipment. Its GHS classifications are derived from robust, internationally recognized testing strategies that predict severe damage to skin and eyes, as well as respiratory irritation. All personnel must be thoroughly familiar with the information in this guide and the full Safety Data Sheet before working with this substance.

References

- 1. oecd.org [oecd.org]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. thepsci.eu [thepsci.eu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]

- 8. senzagen.com [senzagen.com]

- 9. oecd.org [oecd.org]

- 10. unece.org [unece.org]

- 11. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 12. shashikallada.com [shashikallada.com]

- 13. policycommons.net [policycommons.net]

- 14. oecd.org [oecd.org]

- 15. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]

- 16. iivs.org [iivs.org]

- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 18. - Division of Research Safety | Illinois [drs.illinois.edu]

- 19. STOT – the new hazard category by GHS classification - GeSi [gesi.de]

- 20. schc.org [schc.org]

- 21. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 22. oecd.org [oecd.org]

A Technical Guide to Commercial Sourcing and Application of 4-Chloro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)benzyl bromide, with CAS number 886496-75-9, is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its trifluoromethyl and chloro-substituted phenyl ring makes it a versatile reagent for introducing these moieties into larger molecules, a common strategy for modulating the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. The benzyl bromide functional group provides a reactive handle for a variety of chemical transformations, most notably alkylation reactions with a wide range of nucleophiles. This guide provides an in-depth overview of the commercial suppliers of this reagent, its key chemical properties, and a representative experimental protocol for its use.

Commercial Suppliers and Physical Properties

A number of chemical suppliers offer this compound. When selecting a supplier, researchers should consider not only the price but also the purity of the compound, available quantities, and the supplier's quality control processes. It is noteworthy that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection for early discovery research and may not collect analytical data for it; in such cases, the buyer is responsible for confirming the product's identity and purity.[1]

Below is a summary of key information from various suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Physical Form | Storage Conditions |

| Santa Cruz Biotechnology | 886496-75-9[2] | C₈H₅BrClF₃[2] | 273.48[2] | Solid | Refer to Certificate of Analysis[2] |

| Sigma-Aldrich | 886496-75-9[3] | C₈H₅BrClF₃[3] | 273.48[3] | Solid[3] | Not specified |

| ChemicalBook | 886496-75-9 | C₈H₅BrClF₃ | 273.48 | Solid | Under inert gas (nitrogen or Argon) at 2-8°C |

Experimental Protocols

Synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile [4]

This procedure describes the conversion of a benzyl bromide to a benzonitrile, a common synthetic transformation.

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Cetyl trimethylammonium bromide (phase-transfer catalyst)

-

Cuprous cyanide (CuCN)

Procedure:

-

In a four-necked reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (0.3 mol), DMF (300g), cetyl trimethylammonium bromide (3g), and cuprous cyanide (30g, 0.33 mol).[4]

-

Heat the reaction mixture to reflux (approximately 154-160°C) with vigorous stirring.[4]

-

Maintain the reaction at reflux for 2-4 hours, monitoring the progress by a suitable method (e.g., TLC or GC).[4]

-

Upon completion, cool the reaction mixture and proceed with standard aqueous work-up and purification procedures (e.g., extraction and distillation or chromatography) to isolate the desired 4-chloro-2-(trifluoromethyl)benzonitrile.

Logical Workflow for Chemical Supplier Selection

The selection of a suitable commercial supplier for a critical reagent like this compound is a multi-step process that requires careful consideration of various factors beyond just the initial cost. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a commercial chemical supplier.

Signaling Pathways and Experimental Workflows

As this compound is a synthetic building block, it does not directly participate in biological signaling pathways. Its utility lies in the synthesis of novel molecules that may be designed to interact with such pathways. The experimental workflow for its use will typically be a multi-step organic synthesis, as exemplified by the protocol above. The key logical relationship in its application is the reaction of the electrophilic benzylic carbon with a nucleophile to form a new carbon-heteroatom or carbon-carbon bond.

Caption: General reaction scheme for this compound.

References

Methodological & Application

Application Notes and Protocols: Reaction Mechanism of 4-Chloro-2-(trifluoromethyl)benzyl bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanisms of 4-chloro-2-(trifluoromethyl)benzyl bromide with various nucleophiles. It includes theoretical background, representative kinetic data, detailed experimental protocols, and visualizations to guide researchers in utilizing this versatile reagent in organic synthesis and drug development.

Introduction and Theoretical Background

This compound is a substituted benzylic halide, a class of compounds known for their reactivity towards nucleophiles. The presence of two electron-withdrawing groups, a chloro and a trifluoromethyl group, on the aromatic ring significantly influences the reactivity of the benzylic carbon.

Nucleophilic substitution at a benzylic carbon can proceed through two primary mechanisms: the S(_N)1 (Substitution Nucleophilic Unimolecular) and the S(_N)2 (Substitution Nucleophilic Bimolecular) pathways.

-

S(_N)2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. This pathway is favored by strong nucleophiles, polar aprotic solvents, and sterically unhindered electrophiles. For primary benzylic halides like this compound, the S(_N)2 mechanism is generally expected to be a major pathway. The electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the benzylic carbon, potentially accelerating the S(_N)2 reaction rate.

-